b-D-Glucopyranosiduronic acid, 1H-indol-3-yl
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Overview
Description
b-D-Glucopyranosiduronic acid, 1H-indol-3-yl: is a compound that combines the structural features of glucuronic acid and indole Glucuronic acid is a derivative of glucose, while indole is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranosiduronic acid, 1H-indol-3-yl typically involves the conjugation of glucuronic acid with an indole derivative. One common method is the enzymatic reaction using β-glucuronidase, which facilitates the attachment of the glucuronic acid moiety to the indole structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, where β-glucuronidase is used to catalyze the reaction under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: b-D-Glucopyranosiduronic acid, 1H-indol-3-yl undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indigoid dyes.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The glucuronic acid part can undergo substitution reactions, where different substituents replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed.
Major Products Formed:
Oxidation: Formation of indigoid dyes.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted glucuronic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, b-D-Glucopyranosiduronic acid, 1H-indol-3-yl is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of indole-based compounds and glucuronides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving β-glucuronidase. It is also used in the development of biochemical assays and as a reporter molecule in gene expression studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug metabolism and detoxification processes, as glucuronidation is a key pathway in the body’s ability to process and eliminate drugs .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form indigoid dyes upon oxidation makes it valuable in textile and printing industries .
Mechanism of Action
The mechanism of action of b-D-Glucopyranosiduronic acid, 1H-indol-3-yl involves its interaction with specific enzymes, such as β-glucuronidase. This enzyme catalyzes the hydrolysis of the glucuronic acid moiety, releasing the active indole derivative. The released indole can then participate in various biochemical pathways, exerting its effects through interactions with molecular targets such as receptors and enzymes .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Glucuronic acid derivatives: Various glucuronides used in drug metabolism studies.
Uniqueness: b-D-Glucopyranosiduronic acid, 1H-indol-3-yl is unique due to its combined structure of glucuronic acid and indole. This dual functionality allows it to participate in diverse biochemical reactions and makes it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
cyclohexanamine;3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPNZMTCTUCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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